molecular formula C25H15Br2NO4 B405409 3-(1,8-dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid

3-(1,8-dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid

Cat. No.: B405409
M. Wt: 553.2g/mol
InChI Key: ZWDICMWSETVOKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,8-Dibromo-16,18-dioxo-17-azapentacyclo[6650~2,7~0~9,14~0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid is a complex organic compound with a unique structure It is characterized by its pentacyclic framework and the presence of bromine atoms, which contribute to its distinct chemical properties

Preparation Methods

The synthesis of 3-(1,8-Dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid involves multiple steps, including the formation of the pentacyclic core and the introduction of bromine atoms. The reaction conditions typically require the use of strong oxidizing agents and specific catalysts to achieve the desired product. Industrial production methods may involve large-scale synthesis techniques, ensuring high yield and purity of the compound.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The presence of bromine atoms makes it susceptible to oxidation reactions, leading to the formation of different oxidized products.

    Reduction: Reduction reactions can remove the bromine atoms, resulting in a different set of compounds.

    Substitution: The bromine atoms can be substituted with other functional groups under appropriate conditions, leading to the formation of various derivatives.

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

3-(1,8-Dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.

    Industry: Used in the production of advanced materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 3-(1,8-Dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid involves its interaction with specific molecular targets. The bromine atoms and the pentacyclic structure allow it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar compounds include other pentacyclic structures with different substituents. For example:

These compounds share a similar core structure but differ in their substituents, which can lead to different chemical and biological properties The uniqueness of 3-(1,8-Dibromo-16,18-dioxo-17-azapentacyclo[6650~2,7~0~9,14~

Properties

Molecular Formula

C25H15Br2NO4

Molecular Weight

553.2g/mol

IUPAC Name

3-(1,8-dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid

InChI

InChI=1S/C25H15Br2NO4/c26-24-15-8-1-2-9-16(15)25(27,18-11-4-3-10-17(18)24)20-19(24)21(29)28(22(20)30)14-7-5-6-13(12-14)23(31)32/h1-12,19-20H,(H,31,32)

InChI Key

ZWDICMWSETVOKV-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3(C4C(C2(C5=CC=CC=C53)Br)C(=O)N(C4=O)C6=CC=CC(=C6)C(=O)O)Br

Canonical SMILES

C1=CC=C2C(=C1)C3(C4C(C2(C5=CC=CC=C53)Br)C(=O)N(C4=O)C6=CC=CC(=C6)C(=O)O)Br

Origin of Product

United States

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